(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine
Description
Propriétés
IUPAC Name |
3H-benzimidazol-5-yl(phenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-9-16-12/h1-9,14H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGGYTQFKDJKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=CN3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585437 | |
| Record name | 1-(1H-Benzimidazol-6-yl)-1-phenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929974-45-8 | |
| Record name | 1-(1H-Benzimidazol-6-yl)-1-phenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine typically involves the reaction of an aromatic aldehyde with o-phenylenediamine. This reaction can be carried out in the presence of N,N-dimethylformamide and sulfur to yield the desired product . The reaction conditions are generally mild, and the process is versatile and cost-effective.
Industrial Production Methods
While specific industrial production methods for (1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or phenyl ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have different biological and chemical properties. These products are often used as intermediates in the synthesis of more complex molecules.
Applications De Recherche Scientifique
(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of (1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparaison Avec Des Composés Similaires
Table 1: Comparative Analysis of Benzimidazole Derivatives
Key Differences and Implications
This may improve solubility and target binding in biological systems. Methanethiol-bridged derivatives (e.g., in ) exhibit metal-coordination capabilities, enabling their use in metallodrugs with enhanced stability .
Substituent Effects: Trifluoromethyl groups (e.g., in Compound 44, ) increase lipophilicity and metabolic stability, improving pharmacokinetic profiles .
Pharmacological Profiles: Anticancer derivatives like 7a and the Pd(II) complex show IC₅₀ values in the low micromolar range, while FLT3 inhibitors () achieve nanomolar potency due to targeted kinase interactions . The target compound’s amine group may facilitate prodrug strategies or salt formation for improved bioavailability .
Activité Biologique
(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine, a compound belonging to the benzimidazole family, has garnered attention in recent years for its diverse biological activities. This article provides a detailed overview of its biological properties, including antibacterial, antifungal, antiviral, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₈H₉N₃
- CAS Number : 11593548
Its structure includes a benzimidazole ring fused with a phenyl group, which is crucial for its biological interactions.
Antibacterial Activity
Research indicates that (1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine exhibits significant antibacterial properties. Notably, it has been tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | ≤ 0.25 µg/mL |
| Staphylococcus epidermidis | 1 µg/mL |
Studies have shown that compounds with similar structures often demonstrate enhanced antibacterial effects when halogen substitutions are present on the aromatic rings .
Antifungal Activity
The compound also shows promising antifungal activity. It has been evaluated against fungi such as Candida albicans and Cryptococcus neoformans.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 8 µg/mL |
| Cryptococcus neoformans | ≤ 0.25 µg/mL |
These results suggest that (1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine could be a candidate for developing antifungal agents .
Anticancer Activity
The anticancer properties of (1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine have been explored in several studies. Notably, it has demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF7 (breast cancer) | 25.72 ± 3.95 |
| A549 (lung cancer) | 30.00 ± 5.00 |
| Ehrlich Ascites Carcinoma (EAC) | 20.00 ± 4.50 |
Mechanistic studies indicate that the compound induces apoptosis in cancer cells and may also interfere with angiogenesis, making it a potential candidate for cancer therapy .
Case Studies
- Study on MRSA : A recent study evaluated a series of benzimidazole derivatives, including (1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine, for their activity against MRSA. The most potent derivatives exhibited MIC values as low as 0.25 µg/mL without significant cytotoxicity to human cells .
- Anticancer Efficacy : In vivo studies demonstrated that the administration of (1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine led to significant tumor growth suppression in mice models bearing human cancer cell lines. The mechanism was associated with apoptosis induction and cell cycle arrest .
Q & A
Q. Basic Techniques
Q. Advanced Analysis
- DFT Calculations : Density functional theory (e.g., B3LYP/6-311+G**) models electronic properties, such as HOMO-LUMO gaps, to predict reactivity .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions in solid-state forms .
What biological activities have been reported for (1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine derivatives?
Basic Screening
Derivatives exhibit antimicrobial and enzyme inhibitory activity. For example:
- Antimicrobial assays : Modified phenyl rings (e.g., nitro or trifluoromethyl groups) enhance activity against Staphylococcus aureus (MIC = 8–16 µg/mL) .
- Enzyme inhibition : Analogues like PQ912 inhibit glutaminyl cyclase (IC₅₀ = 20 nM), relevant in Alzheimer’s disease .
Q. Advanced Mechanisms
- Kinase targeting : Praligustinib, a benzimidazole-containing drug, inhibits RET kinase (IC₅₀ = 0.3 nM) via π-π stacking and hydrogen bonding .
How do structural modifications influence the structure-activity relationship (SAR) of this scaffold?
Q. Key Modifications
Q. Advanced SAR Strategies
- Hybrid pharmacophores : Fusion with thiazolidinone or tetrazole moieties broadens target selectivity (e.g., dual COX-2/5-LOX inhibition) .
What computational methods predict the compound’s interaction with biological targets?
Q. Methodologies
- Molecular docking (AutoDock Vina) : Simulates binding to RET kinase (PDB: 6XJ9), identifying key residues (e.g., Lys758, Asp892) .
- MD Simulations (GROMACS) : Assess stability of target-ligand complexes over 100 ns trajectories .
How can researchers resolve contradictions between in vitro and in vivo efficacy data?
Case Study
PQ912 shows strong in vitro glutaminyl cyclase inhibition but moderate in vivo cognitive improvement in Alzheimer’s models. Strategies include:
- Pharmacokinetic profiling : Adjust dosing regimens to account for blood-brain barrier penetration .
- Metabolite analysis : Identify active metabolites via LC-MS/MS to explain efficacy gaps .
What methodologies assess the compound’s pharmacokinetic and toxicity profile?
Q. Key Assays
- Caco-2 permeability : Predicts intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates good bioavailability) .
- hERG inhibition : Patch-clamp assays evaluate cardiac toxicity risk (IC₅₀ > 10 µM desired) .
- Microsomal stability : Liver microsome incubation (human/rodent) quantifies metabolic degradation .
How do structural analogs of this compound compare in activity and selectivity?
Q. Notable Analogs
- N-Methyl derivatives : Improved CNS penetration but reduced solubility (e.g., BD539846) .
- Fluorinated analogs : Enhanced metabolic stability (e.g., 5-Fluoro-1H-benzo[d]imidazole-2-carbonitrile) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
